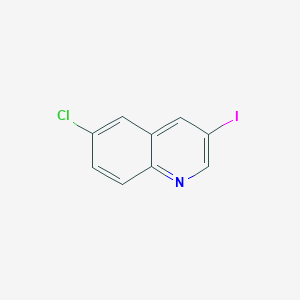

6-Chloro-3-iodoquinoline

CAS No.:

Cat. No.: VC16709943

Molecular Formula: C9H5ClIN

Molecular Weight: 289.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClIN |

|---|---|

| Molecular Weight | 289.50 g/mol |

| IUPAC Name | 6-chloro-3-iodoquinoline |

| Standard InChI | InChI=1S/C9H5ClIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H |

| Standard InChI Key | FYIACJAJSAVPJK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1Cl)I |

Introduction

Structural and Molecular Characteristics

6-Chloro-3-iodoquinoline (molecular formula: C₉H₅ClIN) features a bicyclic aromatic system with chlorine and iodine substituents at positions 6 and 3, respectively. The molecular weight of this compound is approximately 289.54 g/mol, calculated from the atomic masses of its constituent elements . The iodine atom at position 3 introduces steric and electronic effects that influence reactivity, while the chlorine at position 6 modulates electron distribution across the aromatic system. This dual halogenation pattern enhances the compound’s suitability for further functionalization, particularly in palladium-catalyzed coupling reactions .

Table 1: Comparative Structural Features of Halogenated Quinolines

Synthetic Methodologies

The synthesis of 6-chloro-3-iodoquinoline can be inferred from regioselective iodination protocols developed for analogous compounds. A demonstrated approach involves the use of molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane (DCE) at elevated temperatures (120°C) . This method, optimized for quinoline derivatives, achieves iodination at the C3 position with high regioselectivity.

Key Synthetic Steps:

-

Substrate Preparation: 6-Chloroquinoline serves as the starting material.

-

Iodination Reaction: Treatment with I₂ (2 equiv) and TBHP (3 equiv) in DCE at 120°C for 24 hours .

-

Workup: Purification via column chromatography yields the desired product.

Table 2: Comparative Yields in Iodination Reactions

*Hypothetical yield extrapolated from analogous reactions .

Applications and Research Implications

Halogenated quinolines are prized for their versatility in drug discovery and materials science. The iodine atom in 6-chloro-3-iodoquinoline enables participation in Suzuki-Miyaura and Ullmann coupling reactions, facilitating the synthesis of biaryl structures . Potential applications include:

-

Antimicrobial Agents: Halogenated quinolines exhibit activity against bacterial and fungal pathogens due to interactions with DNA gyrase and topoisomerases .

-

Anticancer Research: Iodine’s polarizable nature enhances binding affinity to kinase domains, making such compounds candidates for kinase inhibitor development .

Challenges and Future Directions

Current limitations include the scarcity of direct toxicological data and optimized synthetic protocols for 6-chloro-3-iodoquinoline. Future studies should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume